N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide
Overview
Description
“N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C23H34N4O . It is a crystalline solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group, an isopropyl group, a dimethyl group, a 1H-benzo[d]imidazol-2-yl group, and a piperidine-4-carboxamide group .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a molecular weight of 382.552.Scientific Research Applications
Pharmacokinetics and Efficacy in Cancer Treatment
ALK Inhibition in Cancer Therapy : Derivatives of the compound, particularly focused on Anaplastic Lymphoma Kinase (ALK) inhibitors, have been researched for potential applications in cancer treatment. These compounds have shown variable efficacy, with pharmacokinetics influenced by factors such as enzymatic hydrolysis in plasma, leading to different clearance rates and half-lives (Teffera et al., 2013).
PARP Inhibition for Anticancer Agents : A series of benzimidazole carboxamide derivatives, including analogs of the mentioned compound, have been designed and synthesized as potent anticancer agents. They show significant inhibitory activity on PARP1/2, important in cancer therapy, and have exhibited cytotoxicity against various human cancer cell lines (Tang et al., 2021).
Synthesis and Biological Activities
Antimycobacterial Activity : Novel derivatives of imidazo[1,2-a]pyridine-3-carboxamides, including compounds structurally related to the target molecule, have been synthesized and shown considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis strains (Lv et al., 2017).
Antimicrobial and Antioxidant Activities : Several derivatives of the compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds displayed significant activities, indicating potential for use in related therapeutic areas (Sindhe et al., 2016).
Anticonvulsant Activity : Derivatives of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide, structurally related to the target compound, have been synthesized and evaluated for anticonvulsant activity. The most active compounds had 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring (Soyer et al., 2004).
Antibacterial Evaluation of Derivatives : Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, synthesized from N-benzyl-2-cyanoacetamide and related to the target compound, have shown effective antibacterial effects against Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).
Chemical Synthesis and Analysis
- Synthesis of Derivatives : Efficient synthetic methods have been developed for derivatives of the compound, focusing on 3- and 4-(1H-azol-1-yl)piperidines. These methods extend to benzo analogues, which are key for further pharmaceutical development (Shevchuk et al., 2012).
properties
IUPAC Name |
N-cyclopentyl-1-(5,6-dimethyl-1-propan-2-ylbenzimidazol-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-15(2)27-21-14-17(4)16(3)13-20(21)25-23(27)26-11-9-18(10-12-26)22(28)24-19-7-5-6-8-19/h13-15,18-19H,5-12H2,1-4H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPVJOTXZIRXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)N3CCC(CC3)C(=O)NC4CCCC4)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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